molecular formula C22H19ClN2O4 B2617816 ethyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate CAS No. 946248-61-9

ethyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

Cat. No.: B2617816
CAS No.: 946248-61-9
M. Wt: 410.85
InChI Key: HROJAQZWJXPGIM-UHFFFAOYSA-N
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Description

Ethyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a dihydropyridine ring, which is a common structural motif in many biologically active molecules

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves the cyclization of N-substituted β-amino acids with ethyl acetoacetate in the presence of a catalyst such as piperidine . The reaction conditions often include refluxing the mixture in an appropriate solvent, followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the production of materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Ethyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

IUPAC Name

ethyl 4-[[1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4/c1-2-29-22(28)15-9-11-17(12-10-15)24-20(26)18-7-5-13-25(21(18)27)14-16-6-3-4-8-19(16)23/h3-13H,2,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROJAQZWJXPGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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